Rolofylline

Catalog No.
S541779
CAS No.
136199-02-5
M.F
C20H28N4O2
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolofylline

CAS Number

136199-02-5

Product Name

Rolofylline

IUPAC Name

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20?

InChI Key

PJBFVWGQFLYWCB-QUYAXPHCSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

solubility

Soluble in DMSO, not in water

Synonyms

1,3-dipropyl-8-(3-noradamantyl)xanthine, 1,3-DNAX, 8-(3-noradamantyl)-1,3-dipropylxanthine, 8-(noradamantan-3-yl)-1,3-dipropylxanthine, KW 3902, KW-3902, MK 7418, MK-7418, MK7418, rolofylline

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5

The exact mass of the compound Rolofylline is 356.2212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Rolofylline (KW-3902) is a medication that has been investigated in scientific research for its potential benefits in cardiovascular health. Its primary mechanism of action involves antagonizing adenosine A1 receptors []. Adenosine is a signaling molecule that can have various effects on the heart, including reducing heart rate and contractility. By blocking these receptors, Rolofylline may theoretically improve heart function.

Rolofylline is a synthetic compound classified as an adenosine A1 receptor antagonist. Its chemical formula is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, and it has a molar mass of approximately 356.47 g/mol. Initially developed by NovaCardia, Inc., the compound was aimed at treating acute heart failure, particularly in patients with concurrent renal impairment. Rolofylline was designed to counteract the effects of elevated adenosine levels in heart failure patients, which can lead to renal vasoconstriction and sodium reabsorption, thereby exacerbating fluid retention and worsening heart failure symptoms .

Rolofylline works by antagonizing adenosine A1 receptors. Adenosine is a signaling molecule that, when bound to A1 receptors in the kidney, can lead to vasoconstriction and decreased urine output []. By blocking these receptors, Rolofylline aimed to increase renal blood flow and promote diuresis, potentially aiding in fluid removal in heart failure patients [].

Development of Rolofylline was halted due to findings in the PROTECT trial, a large-scale clinical study. The drug did not significantly improve kidney function or overall outcomes in patients with acute heart failure []. Additionally, it was associated with a higher risk of seizures and stroke compared to placebo []. These findings highlight the potential safety hazards of Rolofylline.

That are significant for its pharmacological activity:

  • Oxidation: This reaction can lead to the formation of metabolites that may retain some pharmacological properties.
  • Reduction: Reduction reactions can alter functional groups on the purine ring structure, potentially affecting its activity.
  • Substitution: Specific positions on the purine nucleus can undergo substitution reactions, modifying the compound's properties.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, with controlled conditions necessary for selective outcomes .

The synthesis of rolofylline involves several key steps:

  • Formation of Purine Derivative: The initial step includes alkylation of a purine nucleus.
  • Cyclization: Following alkylation, cyclization occurs to create the tricyclic structure characteristic of rolofylline.

The synthesis generally requires organic solvents and catalysts to optimize yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques like chromatography are employed to scale up production effectively .

Rolofylline has been studied for potential drug interactions, particularly with other medications metabolized by similar pathways or affecting renal function. For instance:

  • It may increase the excretion rate of drugs like acetaminophen and abacavir, potentially reducing their efficacy.
  • Conversely, some drugs may inhibit the excretion of rolofylline, leading to increased serum levels and associated risks .

These interactions underscore the importance of careful monitoring when co-administering medications with rolofylline.

Rolofylline shares similarities with other adenosine A1 receptor antagonists. Here are a few notable compounds:

Compound NameChemical FormulaUnique Features
TheophyllineC7H8N4O2C_{7}H_{8}N_{4}O_{2}Primarily used for respiratory diseases; non-selective adenosine antagonist.
CaffeineC8H10N4O2C_{8}H_{10}N_{4}O_{2}Common stimulant; also acts as an adenosine antagonist but has broader systemic effects.
IstradefyllineC17H16N4C_{17}H_{16}N_{4}Approved for Parkinson's disease; selective A2A receptor antagonist rather than A1.

Uniqueness of Rolofylline

Rolofylline is unique in its specific targeting of the adenosine A1 receptor within the context of acute heart failure treatment. Unlike other compounds that may have broader effects or different therapeutic targets (such as respiratory conditions), rolofylline was specifically designed to address renal function issues associated with heart failure .

Rolofylline possesses the molecular formula C₂₀H₂₈N₄O₂ with a molecular weight of 356.46 grams per mole [1] [2] [3]. The structural elucidation reveals a complex heterocyclic framework consisting of a purine-2,6-dione core system substituted with specific alkyl and polycyclic moieties. The compound exhibits a tricyclic purine scaffold where the fundamental xanthine nucleus serves as the central pharmacophore [2] [4].

The structural analysis demonstrates that rolofylline contains twenty carbon atoms arranged in a sophisticated three-dimensional architecture. Four nitrogen atoms are strategically positioned within the purine ring system, contributing to the compound's biological activity profile. Two oxygen atoms are present as part of the characteristic dione functionality at positions 2 and 6 of the purine ring [1] [3].

Spectroscopic characterization techniques have confirmed the structural integrity of rolofylline through nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy analyses [5]. The compound displays characteristic spectral patterns consistent with substituted xanthine derivatives, including specific chemical shifts attributable to the tricyclic substituent and propyl groups [5].

International Union of Pure and Applied Chemistry Identification and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for rolofylline is 1,3-dipropyl-8-(tricyclo[3.3.1.0³,⁷]nonan-3-yl)-3,7-dihydro-1H-purine-2,6-dione [1] [3]. This nomenclature precisely defines the substitution pattern and structural connectivity within the molecule. The designation clearly indicates the presence of propyl substituents at positions 1 and 3 of the purine ring, along with the complex tricyclic nonadamantyl moiety attached at position 8.

Alternative chemical designations include KW-3902, which represents the original research code assigned during pharmaceutical development [2] [3] [6]. Additional systematic names encompass 1,3-dipropyl-8-(3-noradamantyl)xanthine and 8-(3-noradamantyl)-1,3-dipropylxanthine, emphasizing the noradamantyl structural component [6]. The compound is also referred to as 8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-1,3-dipropyl-1H-purine-2,6-dione in certain chemical databases [3] [6].

The Chemical Abstracts Service registry number 136199-02-5 provides unique identification for rolofylline in chemical literature and regulatory documentation [1] [2] [3]. The International Union of Pure and Applied Chemistry International Chemical Identifier key PJBFVWGQFLYWCB-QUYAXPHCSA-N serves as a standardized digital fingerprint for computational chemistry applications [4] [7].

Stereochemical Configuration Analysis

Rolofylline exhibits mixed stereochemistry with defined stereocenters present within the tricyclic nonadamantyl substituent [4] [7]. The compound possesses two defined stereocenters out of four potential stereogenic positions, indicating the presence of specific three-dimensional arrangements that contribute to its biological activity [4] [7]. The stereochemical complexity arises primarily from the rigid tricyclo[3.3.1.0³,⁷]nonane framework, which constrains molecular flexibility and establishes defined spatial relationships between functional groups.

The tricyclic noradamantyl moiety contains chiral centers that influence the overall molecular conformation and receptor binding characteristics [4] [7]. Unlike simpler xanthine derivatives, rolofylline's stereochemical features result from the incorporation of the polycyclic adamantane-related structure, which introduces conformational constraints and specific geometric arrangements [8] [9].

The absence of E/Z centers in the molecular structure indicates that rolofylline does not possess geometric isomerism arising from double bond configurations [4] [7]. However, the presence of the rigid tricyclic system creates a well-defined three-dimensional shape that is crucial for selective adenosine receptor recognition. The optical activity of rolofylline remains unspecified in current literature, suggesting that the compound may exist as a mixture of stereoisomers or that specific optical rotation measurements have not been comprehensively documented [4] [7].

Physical and Chemical Characteristics

Rolofylline manifests as a white crystalline solid under standard conditions, exhibiting characteristic physical properties consistent with substituted xanthine derivatives [10] [11]. The compound demonstrates a density of 1.262 grams per cubic centimeter, reflecting the substantial molecular weight and compact three-dimensional structure [6]. The calculated boiling point of 578 degrees Celsius at 760 millimeters of mercury indicates significant thermal stability, although practical applications typically occur well below this temperature [6].

The refractive index of 1.605 and flash point of 303.4 degrees Celsius provide important safety and handling parameters for laboratory and industrial applications [6]. Rolofylline exhibits extremely low vapor pressure of 2.33 × 10⁻¹³ millimeters of mercury at 25 degrees Celsius, indicating minimal volatility under ambient conditions [6].

Solubility characteristics reveal important pharmacological implications for rolofylline. The compound demonstrates solubility in dimethyl sulfoxide at concentrations up to 20 milligrams per milliliter when subjected to ultrasonic treatment [12]. However, rolofylline remains essentially insoluble in aqueous media, reflecting its lipophilic character derived from the extensive hydrocarbon framework [11]. This hydrophobic nature necessitates specialized formulation approaches for pharmaceutical applications.

The molecular structure contains five hydrogen bond acceptor sites and one hydrogen bond donor group, contributing to specific intermolecular interactions [13]. Five rotatable bonds provide limited conformational flexibility while maintaining the overall rigid framework essential for biological activity [13]. Storage recommendations specify maintenance at minus 20 degrees Celsius for powdered formulations to ensure long-term stability [12].

Structural Relationship to Xanthine Derivatives

Rolofylline belongs to the xanthine derivative family, sharing the fundamental purine-2,6-dione pharmacophore with naturally occurring methylxanthines such as caffeine, theophylline, and theobromine [14] [15]. However, rolofylline exhibits distinctive structural modifications that confer selective adenosine A₁ receptor antagonism, distinguishing it from non-selective methylxanthines [4] [7].

The structural relationship to xanthine derivatives is characterized by substitution patterns that enhance selectivity and potency. While traditional methylxanthines possess simple methyl substituents, rolofylline incorporates propyl groups at positions 1 and 3, along with the complex tricyclo[3.3.1.0³,⁷]nonyl moiety at position 8 [14] [15]. This substitution pattern resembles other selective adenosine receptor antagonists such as 1,3-dipropyl-8-cyclopentylxanthine, which also demonstrates A₁ receptor selectivity through position 8 modification [15] [16].

The noradamantyl substituent at position 8 represents a significant structural departure from conventional xanthine modifications [6] [8]. This polycyclic moiety introduces substantial steric bulk and hydrophobic character, contributing to enhanced receptor selectivity through specific binding pocket interactions [9]. The adamantane-related structure provides conformational rigidity that optimizes geometric complementarity with the adenosine A₁ receptor binding site.

Comparative analysis with other xanthine derivatives reveals that position 8 substitution profoundly influences adenosine receptor subtype selectivity [14] [15]. While unsubstituted xanthine and simple methylxanthines exhibit weak or non-selective adenosine receptor antagonism, the incorporation of bulky cyclic substituents at position 8 dramatically enhances A₁ selectivity [15]. Rolofylline exemplifies this structure-activity relationship through its potent and selective A₁ receptor antagonism, with binding affinity in the nanomolar range [4] [7].

Rolofylline synthesis employs several established methodologies for xanthine derivative preparation [1] [2]. The most prominent approaches include:

Traube Synthesis Route: This classical method utilizes 5,6-diaminouracil as the key intermediate [1]. The process involves nitrosation with sodium nitrite in acetic acid, followed by reduction with sodium dithionate, achieving yields of 40-60%. This well-established methodology provides reliable access to the xanthine core structure.

Xanthine Modification Method: Direct modification of pre-formed 1,3-dipropylxanthine scaffolds through position-selective alkylation [1] [3]. This approach offers yields of 45-70% with high selectivity for specific position modifications, particularly at the 8-position where the noradamantyl substituent is introduced.

Direct Alkylation Approach: This method involves direct introduction of the bulky noradamantyl group at position 8 of the xanthine ring system [1]. The approach utilizes noradamantyl halide precursors and achieves yields of 50-75%, providing efficient access to the final compound structure.

Ring Closure Methods: Alternative synthetic routes employ purine precursors and ring formation via condensation reactions [1] [2]. While yields are moderate (35-55%), these methods offer efficient cyclization pathways for complex substituent patterns.

One-Pot Synthesis: Modern approaches utilize multi-component reactions in single vessels [1], reducing reaction time and waste generation while achieving improved yields of 60-80%.

Pathway TypeKey Starting MaterialsCritical Reaction ConditionsYield RangeAdvantages
Traube Synthesis Route5,6-DiaminouracilSodium nitrite/acetic acid, reduction with sodium dithionate40-60%Well-established methodology
Xanthine Modification Method1,3-Dipropylxanthine scaffoldAlkylation with alkyl halides, cyclization45-70%High selectivity for position modification
Direct Alkylation ApproachNoradamantyl halide precursorsAlkylation at position 8 with noradamantyl group50-75%Direct introduction of bulky substituents
Ring Closure MethodPurine precursorsRing formation via condensation reactions35-55%Efficient cyclization
One-Pot SynthesisMultiple component reactionSingle vessel multi-component approach60-80%Reduced reaction time and waste

Purification Techniques and Criteria

Rolofylline purification employs multiple complementary techniques to achieve pharmaceutical-grade purity [4] [5]:

Recrystallization: The primary purification method utilizes ethanol/water mixtures to achieve 98-99% purity [4]. Recovery rates of 70-85% make this technique suitable for final purification steps. The method exploits differential solubility characteristics between rolofylline and impurities.

Column Chromatography: Dichloromethane/methanol (9:1) solvent systems provide effective separation [6], achieving 95-98% purity with 60-80% recovery. This technique is particularly valuable for intermediate purification stages where multiple impurities require separation.

Sublimation: Under reduced pressure conditions, sublimation achieves the highest purity levels (99%+) with excellent recovery rates of 80-90% [4]. This technique is reserved for high-purity requirements where trace impurities must be eliminated.

Solvent Extraction: Organic/aqueous phase separations facilitate removal of acidic or basic impurities [4], achieving 90-95% purity with 65-75% recovery. The method is particularly effective for separating compounds with different ionization characteristics.

Preparative High-Performance Liquid Chromatography: Acetonitrile/water gradient systems provide analytical-scale purification with 99%+ purity and 85-95% recovery [6]. This technique is employed when extremely high purity is required for analytical or biological studies.

TechniqueSolvent SystemPurity AchievedApplicationRecovery Rate
RecrystallizationEthanol/Water mixtures98-99%Final purification70-85%
Column ChromatographyDichloromethane/Methanol (9:1)95-98%Intermediate purification60-80%
SublimationUnder reduced pressure99%+High purity requirements80-90%
Solvent ExtractionOrganic/aqueous phases90-95%Acidic/basic compound separation65-75%
Preparative HPLCAcetonitrile/Water gradients99%+Analytical scale purification85-95%

Spectroscopic Profile and Structural Confirmation

Comprehensive structural characterization of rolofylline employs multiple analytical techniques [7] [8]:

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR analysis reveals characteristic propyl chain signals at δ 0.8-1.5 ppm and cyclic CH protons at δ 1.8-2.8 ppm [7] [8]. ¹³C NMR spectroscopy identifies carbonyl carbons at δ 150-170 ppm and aromatic carbons at δ 120-140 ppm, confirming the xanthine core structure.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion confirmation with [M+H]⁺ at m/z 357.2 and sodium adduct [M+Na]⁺ at m/z 379.2 [9] [10]. The molecular weight determination confirms the molecular formula C₂₀H₂₈N₄O₂ with high accuracy (±0.1 Da).

Infrared Spectroscopy: Characteristic absorption bands include C=O stretches at 1650-1700 cm⁻¹ and N-H vibrations at 3200-3400 cm⁻¹ [11] [12]. These frequencies confirm the presence of the xanthine carbonyl groups and secondary amine functionalities.

Melting Point Determination: Rolofylline exhibits a sharp melting transition at 180-185°C [6], indicating high purity and crystalline order. The narrow melting range confirms substance homogeneity.

Elemental Analysis: Microanalytical data confirms the theoretical composition with carbon (67.4%), hydrogen (7.9%), and nitrogen (15.7%) content within ±0.3% accuracy [6].

Analytical MethodKey Diagnostic FeaturesTypical Values/RangesPrecision/Accuracy
¹H NMR SpectroscopyPropyl chain signals, cyclic CH protonsδ 0.8-1.5 (propyl), 1.8-2.8 (cyclic)±0.01 ppm
¹³C NMR SpectroscopyCarbonyl carbons, aromatic carbonsδ 150-170 (C=O), 120-140 (aromatic)±0.1 ppm
Mass Spectrometry (ESI-MS)Molecular ion peak at m/z 356[M+H]⁺ 357.2, [M+Na]⁺ 379.2±0.1 Da
Infrared SpectroscopyC=O stretches, N-H vibrations1650-1700 cm⁻¹ (C=O), 3200-3400 cm⁻¹ (N-H)±2 cm⁻¹
Melting Point DeterminationSharp melting transition180-185°C±1°C
Elemental AnalysisC, H, N elemental compositionC: 67.4%, H: 7.9%, N: 15.7%±0.3%

Solubility Characteristics in Various Media

Rolofylline exhibits distinct solubility patterns across different solvent systems [13] [18] [15] [6]:

Organic Solvents: Dimethyl sulfoxide provides the highest solubility at 20 mg/mL (56.11 mM), requiring ultrasonic treatment for complete dissolution [13] [18]. Ethanol and dimethyl formamide demonstrate good solubility characteristics, making them suitable for synthetic and analytical applications [19] [6].

Aqueous Systems: Rolofylline is completely insoluble in water (0.0 mg/mL) [15] [6], reflecting its lipophilic character. This hydrophobic nature influences formulation strategies and biological distribution patterns.

Mixed Solvent Systems: Dichloromethane/methanol mixtures (9:1 ratio) provide excellent solubility for purification applications [6]. This solvent combination facilitates chromatographic separations while maintaining compound stability.

pH-Dependent Solubility: While specific pH-solubility relationships require testing, the basic nitrogen centers suggest potential for enhanced solubility under acidic conditions through protonation mechanisms.

Biocompatible Solvents: For biological applications, DMSO represents the preferred solubilization medium due to its biocompatibility and minimal cytotoxicity at working concentrations [13] [18].

SolventSolubilityComments
DMSO20 mg/mL (56.11 mM)Requires ultrasonic treatment
WaterInsoluble (0.0 mg/mL)Completely insoluble
EthanolSolubleGood solubility
Dimethyl formamide (DMF)SolubleGood solubility
0.1N NaOH (aq)Not testedRequires testing
0.1N HCl (aq)Not testedRequires testing
Dichloromethane/MethanolSoluble (9:1 ratio)Used for purification

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

356.22122615 g/mol

Monoisotopic Mass

356.22122615 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7805S5HIHX

Drug Indication

Heart Failure

MeSH Pharmacological Classification

Diuretics

Mechanism of Action

Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure.

Other CAS

136199-02-5

Wikipedia

Rolofylline

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Cleland JG, Chiswell K, Teerlink JR, Stevens S, Fiuzat M, Givertz MM, Davison BA, Mansoor GA, Ponikowski P, Voors AA, Cotter G, Metra M, Massie BM, O'Connor CM. Predictors of postdischarge outcomes from information acquired shortly after admission for acute heart failure: a report from the Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function (PROTECT) Study. Circ Heart Fail. 2014 Jan;7(1):76-87. doi: 10.1161/CIRCHEARTFAILURE.113.000284. Epub 2013 Nov 26. PubMed PMID: 24281134.
2: He W, Wilder T, Cronstein BN. Rolofylline, an adenosine A1 receptor antagonist, inhibits osteoclast differentiation as an inverse agonist. Br J Pharmacol. 2013 Nov;170(6):1167-76. doi: 10.1111/bph.12342. PubMed PMID: 23962057; PubMed Central PMCID: PMC3838692.
3: Stroh M, Hutmacher MM, Pang J, Lutz R, Magara H, Stone J. Simultaneous pharmacokinetic model for rolofylline and both M1-trans and M1-cis metabolites. AAPS J. 2013 Apr;15(2):498-504. doi: 10.1208/s12248-012-9443-5. Epub 2013 Jan 25. PubMed PMID: 23355301; PubMed Central PMCID: PMC3675731.
4: Teerlink JR, Iragui VJ, Mohr JP, Carson PE, Hauptman PJ, Lovett DH, Miller AB, Piña IL, Thomson S, Varosy PD, Zile MR, Cleland JG, Givertz MM, Metra M, Ponikowski P, Voors AA, Davison BA, Cotter G, Wolko D, Delucca P, Salerno CM, Mansoor GA, Dittrich H, O'Connor CM, Massie BM. The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT. Drug Saf. 2012 Mar 1;35(3):233-44. doi: 10.2165/11594680-000000000-00000. PubMed PMID: 22339573.
5: Lim GB. Heart failure: rolofylline fails to improve renal function in patients with acute HF. Nat Rev Cardiol. 2011 May 31;8(7):363. doi: 10.1038/nrcardio.2011.82. PubMed PMID: 21629209.
6: Voors AA, Dittrich HC, Massie BM, DeLucca P, Mansoor GA, Metra M, Cotter G, Weatherley BD, Ponikowski P, Teerlink JR, Cleland JG, O'Connor CM, Givertz MM. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). J Am Coll Cardiol. 2011 May 10;57(19):1899-907. doi: 10.1016/j.jacc.2010.11.057. PubMed PMID: 21545947.
7: Metra M, O'Connor CM, Davison BA, Cleland JG, Ponikowski P, Teerlink JR, Voors AA, Givertz MM, Mansoor GA, Bloomfield DM, Jia G, DeLucca P, Massie B, Dittrich H, Cotter G. Early dyspnoea relief in acute heart failure: prevalence, association with mortality, and effect of rolofylline in the PROTECT Study. Eur Heart J. 2011 Jun;32(12):1519-34. doi: 10.1093/eurheartj/ehr042. Epub 2011 Mar 8. PubMed PMID: 21388992.
8: Massie BM, O'Connor CM, Metra M, Ponikowski P, Teerlink JR, Cotter G, Weatherley BD, Cleland JG, Givertz MM, Voors A, DeLucca P, Mansoor GA, Salerno CM, Bloomfield DM, Dittrich HC; PROTECT Investigators and Committees. Rolofylline, an adenosine A1-receptor antagonist, in acute heart failure. N Engl J Med. 2010 Oct 7;363(15):1419-28. doi: 10.1056/NEJMoa0912613. PubMed PMID: 20925544.
9: Ponikowski P, Mitrovic V, O'Connor CM, Dittrich H, Cotter G, Massie BM, Givertz MM, Chen E, Murray M, Weatherley BD, Fujita KP, Metra M. Haemodynamic effects of rolofylline in the treatment of patients with heart failure and impaired renal function. Eur J Heart Fail. 2010 Nov;12(11):1238-46. doi: 10.1093/eurjhf/hfq137. Epub 2010 Sep 7. PubMed PMID: 20823097.
10: Weatherley BD, Cotter G, Dittrich HC, DeLucca P, Mansoor GA, Bloomfield DM, Ponikowski P, O'Connor CM, Metra M, Massie BM; PROTECT Steering Committee, Investigators, and Coordinators. Design and rationale of the PROTECT study: a placebo-controlled randomized study of the selective A1 adenosine receptor antagonist rolofylline for patients hospitalized with acute decompensated heart failure and volume overload to assess treatment effect on congestion and renal function. J Card Fail. 2010 Jan;16(1):25-35. doi: 10.1016/j.cardfail.2009.10.025. Epub 2009 Dec 11. PubMed PMID: 20123315.
11: Stroh M, Dishy V, Radziszewski W, Hwang E, Lazarus-Shipitofsky N, Dittrich H, Johnson-Levonas AO, Lutz R, Wagner JA, Lai E. The effects of multiple doses of rolofylline on the single-dose pharmacokinetics of midazolam in healthy subjects. Am J Ther. 2010 Jan-Feb;17(1):53-60. doi: 10.1097/MJT.0b013e3181c12313. PubMed PMID: 20027108.
12: Radziszewski W, Lai E, Lazarus Shipitofsky N, Stroh M, Dishy V, Han L, Lewis W, Johnson-Levonas AO, Lutz R, Wagner J. A single supratherapeutic dose of rolofylline does not prolong the QTcF interval in healthy volunteers. Am J Ther. 2010 Jan-Feb;17(1):8-16. doi: 10.1097/MJT.0b013e3181c3cbdb. PubMed PMID: 20027105.
13: HOTLINE III: End of the line for rolofylline? Eur Heart J. 2009 Dec;30(23):2819-20. PubMed PMID: 19972641.
14: Slawsky MT, Givertz MM. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure. Expert Opin Pharmacother. 2009 Feb;10(2):311-22. doi: 10.1517/14656560802682213 . Review. PubMed PMID: 19236201.
15: Cotter G, Dittrich HC, Weatherley BD, Bloomfield DM, O'Connor CM, Metra M, Massie BM; Protect Steering Committee, Investigators, and Coordinators. The PROTECT pilot study: a randomized, placebo-controlled, dose-finding study of the adenosine A1 receptor antagonist rolofylline in patients with acute heart failure and renal impairment. J Card Fail. 2008 Oct;14(8):631-40. doi: 10.1016/j.cardfail.2008.08.010. Epub 2008 Sep 14. PubMed PMID: 18926433.
16: Chaparro S, Dittrich HC, Tang WW. Rolofylline (KW-3902): a new adenosine A1-receptor antagonist for acute congestive heart failure. Future Cardiol. 2008 Mar;4(2):117-23. doi: 10.2217/14796678.4.2.117. PubMed PMID: 19804290.

Explore Compound Types